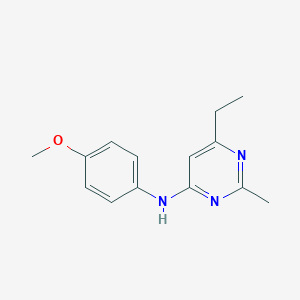![molecular formula C15H20N4O2S B6457462 N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548979-57-1](/img/structure/B6457462.png)
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . For example, alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate in acetone containing potassium carbonate as a catalyst can produce a mixture of O-alkylated and N-alkylated 3-methylquinoxaline .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary depending on the specific substituents attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions. For instance, hydrazide derivatives can be produced by reacting O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. For instance, quinoxaline is a white crystalline powder .Wirkmechanismus
Target of Action
Quinoxaline derivatives have been known to exhibit antimicrobial activity, suggesting that their targets could be key proteins or enzymes in microbial organisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Given the antimicrobial activity of quinoxaline derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their death or growth inhibition .
Result of Action
Given the antimicrobial activity of quinoxaline derivatives, it can be inferred that the compound may cause death or growth inhibition of microbial organisms .
Vorteile Und Einschränkungen Für Laborexperimente
MMP has been used in various research applications, and has several advantages for laboratory experiments. It is a reversible inhibitor of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide, which means that it can be used to study the effects of MMP inhibitors on a variety of biological processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments.
However, there are some limitations to using MMP in laboratory experiments. It is not selective for this compound, meaning that it may also inhibit other enzymes. Additionally, it is not very stable in solution, meaning that it may degrade over time.
Zukünftige Richtungen
MMP has potential applications in the treatment of a variety of diseases, including cancer, arthritis, and cardiovascular disease. Further research is needed to determine the efficacy of MMP inhibitors in the treatment of these diseases. Additionally, further research is needed to determine the optimal dose and administration route for MMP inhibitors.
Other potential future directions include the development of new MMP inhibitors with improved selectivity, stability, and potency. Additionally, further research is needed to identify other potential applications of MMP inhibitors, such as the regulation of cell migration and tissue remodeling. Finally, further research is needed to identify the mechanisms by which MMP inhibitors act on N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide and other enzymes.
Synthesemethoden
MMP is synthesized using a two-step process. The first step involves the reaction of 3-methylquinoxaline-2-carboxylic acid with N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with an acid such as hydrochloric acid. The final product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
MMP has been studied for its ability to inhibit various enzymes, including matrix metalloproteinases (N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide). This compound are involved in a variety of biological processes, including the degradation of extracellular matrix proteins, the regulation of cell migration, and the remodeling of tissues. MMP inhibitors have been studied for their potential to treat a variety of diseases, including cancer, arthritis, and cardiovascular disease.
MMP has also been used in various research applications. For example, it has been used to study the effects of MMP inhibitors on the growth and metastasis of cancer cells. It has also been used to study the effects of MMP inhibitors on the regulation of cell migration and tissue remodeling.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-15(17-14-7-5-4-6-13(14)16-11)19-9-8-12(10-19)18(2)22(3,20)21/h4-7,12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHFFUKBMGSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)










